The unique properties of C6F6 make it a valuable tool in various analytical chemistry techniques:
C6F6 plays a role in material science research due to its:
Hexafluorobenzene is an organofluorine compound characterized by the molecular formula . In this compound, all hydrogen atoms in benzene are replaced by fluorine atoms, resulting in a highly stable and nonpolar molecule. Hexafluorobenzene is notable for its unique geometric properties; unlike other perhalogenated benzenes, it maintains a planar structure due to the small size of fluorine atoms, which prevents steric clashes that typically distort aromatic systems. This planarity allows hexafluorobenzene to retain full aromaticity, making it distinct among perhalogenated compounds .
Hexafluorobenzene's primary application lies in its interaction with other molecules during spectroscopic analysis. Here's how it functions:
While HFB is not considered highly toxic, some safety considerations are essential:
Hexafluorobenzene is primarily known for its reactivity through nucleophilic aromatic substitution. This reaction involves the substitution of one or more fluorine atoms by nucleophiles such as hydroxides, alcoholates, and amines. The following reactions exemplify its chemical behavior:
Hexafluorobenzene has been studied for its biological effects, particularly in the context of toxicity. It may cause irritation to the eyes and skin and can affect the respiratory and digestive systems. Additionally, hexafluorobenzene has been classified as a neurotoxicant by the National Institute for Occupational Safety and Health, indicating potential risks associated with exposure . Its unique properties have made it useful in laboratory settings for studying tissue oxygenation using fluorine-19 nuclear magnetic resonance spectroscopy.
Hexafluorobenzene can be synthesized through several methods:
Hexafluorobenzene has several specialized applications:
Studies have shown that hexafluorobenzene forms complexes with other aromatic compounds, which may influence its reactivity. For instance, it can form stable complexes with benzene and other fluorinated compounds, affecting its nucleophilic substitution reactions . These interactions are critical for understanding how hexafluorobenzene behaves in various chemical environments.
Hexafluorobenzene shares similarities with other perhalogenated benzenes but stands out due to its unique structural properties. Below is a comparison table highlighting these characteristics:
Compound | Formula | Planarity | Aromaticity | Unique Features |
---|---|---|---|---|
Hexafluorobenzene | C₆F₆ | Yes | Full | Maintains planarity; high thermal stability |
Hexachlorobenzene | C₆Cl₆ | No | Reduced | Non-planar due to larger chlorine atoms |
Hexabromobenzene | C₆Br₆ | No | Reduced | Non-planar; larger steric hindrance |
Hexaiodobenzene | C₆I₆ | No | Reduced | Non-planar; significant steric hindrance |
Hexafluorobenzene's ability to remain planar while fully aromatic distinguishes it from other similar compounds, which often suffer from steric clashes that disrupt their aromatic character .
Hexafluorobenzene exhibits a perfectly planar molecular configuration with D6h point group symmetry, representing the highest symmetry among all perhalogenated benzenes [2]. The molecule possesses a six-fold rotational axis perpendicular to the aromatic ring plane, along with multiple reflection planes and an inversion center [5]. This exceptional symmetry results from the unique electronic and steric properties of fluorine substituents, which allow the aromatic ring to maintain its planar geometry without distortion [2].
The D6h symmetry encompasses 24 symmetry elements, including the identity operation, rotations, reflections, and inversion operations [9]. Experimental measurements using femtosecond time-resolved rotational Raman coherence spectroscopy have confirmed the ground state rotational constant B0 = 1029.740(28) MHz, providing precise evidence for the molecular symmetry [8]. The planar configuration is maintained at room temperature, with ring planarity deviation less than 0.001 Å, indicating perfect planarity within experimental error [8] [10].
The molecular dipole moment is exactly zero due to the centrosymmetric nature of the D6h point group [9]. This symmetry property distinguishes hexafluorobenzene from partially substituted fluorobenzenes and contributes to its unique spectroscopic characteristics [2]. The preservation of planar geometry in hexafluorobenzene contrasts sharply with other perhalogenated benzenes, which undergo ring buckling to avoid steric hindrance [2] [29].
Hexafluorobenzene stands uniquely among perhalogenated benzenes due to its ability to maintain planar geometry and full aromaticity [2]. While other perhalogenated benzenes suffer from steric clashes between adjacent halogen atoms, hexafluorobenzene avoids this problem due to the small size of fluorine atoms [2] [29].
Compound | Inter-halogen Distance (pm) | Nonbonding Radius × 2 (pm) | Point Group Symmetry | Planarity | Aromaticity |
---|---|---|---|---|---|
Hexafluorobenzene (C₆F₆) | 279 [2] [29] | 270 [2] [29] | D₆ₕ [2] | Planar [2] | Fully aromatic [2] |
Hexachlorobenzene (C₆Cl₆) | 312 [2] [29] | 360 [2] [29] | D₃ₐ [2] | Non-planar (buckled) [2] | Reduced aromaticity [2] |
Hexabromobenzene (C₆Br₆) | 327 [2] [29] | 390 [2] [29] | D₃ₐ [2] | Non-planar (buckled) [2] | Reduced aromaticity [2] |
Hexaiodobenzene (C₆I₆) | 354 [2] [29] | 430 [2] [29] | D₃ₐ [2] | Non-planar (buckled) [2] | Reduced aromaticity [2] |
The geometric constraints in perhalogenated benzenes force adjacent halogens closer than their associated nonbonding radius when the ring remains planar [2]. Consequently, hexachlorobenzene, hexabromobenzene, and hexaiodobenzene buckle to reduce p-orbital overlap and aromaticity to avoid steric clash [2]. Hexafluorobenzene represents the sole exception, as two adjacent fluorine atoms are small enough to avoid collision, retaining both planarity and full aromaticity [2] [29].
The symmetry reduction from D6h to D3d in larger perhalogenated benzenes results from ring puckering and loss of the six-fold rotational axis [2]. This structural distortion significantly impacts their chemical reactivity and physical properties compared to hexafluorobenzene [17] [18]. The unique structural characteristics of hexafluorobenzene enable it to undergo nucleophilic aromatic substitution reactions more readily than its larger halogenated counterparts [26].
Hexafluorobenzene demonstrates exceptional structural stability while maintaining full aromatic character [2] [26]. The molecule exhibits remarkable thermal stability, withstanding high temperatures without extensive decomposition or destruction of the aromatic nucleus [26]. This thermal robustness provides definite advantages over analogous aromatic hydrocarbons in high-temperature chemistry applications [26].
The preservation of aromaticity in hexafluorobenzene results from its planar configuration and effective π-orbital overlap [5]. Quantum chemical calculations reveal that the molecule maintains entirely π-π* configurations while in D6h symmetry, with symmetry breaking along potential energy surfaces inducing only minimal π-σ* mixing of approximately 6.6% [5]. This electronic structure analysis confirms the retention of aromatic stabilization energy compared to hypothetical non-aromatic cyclohexatriene analogues [23].
Experimental evidence for structural stability comes from high-pressure studies, which show that hexafluorobenzene remains stable up to 25.6 GPa before undergoing irreversible chemical transformation [24]. Below this pressure threshold, all pressure-induced alterations are completely reversible, demonstrating the inherent stability of the aromatic framework [24]. The molecule's resistance to electrophilic attack, unlike benzene, further emphasizes its structural stability due to the electron-withdrawing nature of fluorine substituents [26].
Radiochemical stability studies indicate that hexafluorobenzene shows reasonable stability to ionizing radiation, with G values of 1 to 4 molecules destroyed per 100 eV of radiation applied at temperatures up to 100°C [25]. This radiation resistance, combined with thermal stability, positions hexafluorobenzene as a robust aromatic system for demanding chemical environments [25] [26].
Precise structural parameters for hexafluorobenzene have been determined through high-resolution spectroscopic and computational methods [8] [10]. The semi-experimental equilibrium bond lengths, obtained by combining femtosecond rotational Raman coherence spectroscopy with coupled-cluster CCSD(T) calculations, provide the most accurate measurements available [8] [10].
Parameter | Value | Unit | Method | Reference |
---|---|---|---|---|
C-C bond length (equilibrium) | 1.3866(3) [8] [10] | Å | Rotational Raman spectroscopy + CCSD(T) [8] | Citation 8, 10 |
C-F bond length (equilibrium) | 1.3244(4) [8] [10] | Å | Rotational Raman spectroscopy + CCSD(T) [8] | Citation 8, 10 |
C-C bond length (thermally averaged) | 1.3907(3) [8] [10] | Å | Semi-experimental determination [8] | Citation 8, 10 |
C-F bond length (thermally averaged) | 1.3250(4) [8] [10] | Å | Semi-experimental determination [8] | Citation 8, 10 |
C-C-C bond angle | 120.0 [9] [13] | ° | Symmetry requirement [9] | Citation 9, 13 |
C-C-F bond angle | 120.0 [9] [13] | ° | Symmetry requirement [9] | Citation 9, 13 |
The carbon-carbon bond length of 1.3866(3) Å reflects the aromatic character typical of benzene derivatives, while the carbon-fluorine bond length of 1.3244(4) Å indicates strong C-F bonding [8] [10]. These measurements represent at least ten-fold improvement in accuracy compared to earlier gas-phase electron diffraction studies from the 1960s [8] [10].
All bond angles in hexafluorobenzene are exactly 120° due to the D6h symmetry constraints [9] [13]. The carbon-carbon-carbon bond angles and carbon-carbon-fluorine bond angles are equivalent by symmetry, reflecting the regular hexagonal geometry of the aromatic ring [9]. The precision of these angular measurements confirms the perfect planarity and high symmetry of the molecular structure [9] [13].
Theoretical calculations using CCSD(T)/wCVQZ methods agree with experimental bond lengths within ±0.0005 Å, validating the accuracy of both experimental and computational approaches [8] [10]. The consistency between different measurement techniques provides confidence in the reported structural parameters [8] [10] [11].
The inter-halogen distance in hexafluorobenzene represents a critical factor determining its unique structural properties among perhalogenated benzenes [2] [29]. Adjacent fluorine atoms in the planar configuration are separated by 279 pm, which is remarkably close to but still exceeds the sum of two fluorine nonbonding radii (270 pm) [2] [29].
This marginal difference of only 9 pm allows hexafluorobenzene to maintain its planar geometry without significant steric repulsion [2]. The fluorine nonbonding radius of approximately 135 pm, derived from van der Waals interactions, represents the critical threshold for avoiding inter-halogen contact [29] [30]. The covalent radius of fluorine, approximately 60-72 pm, differs significantly from its van der Waals radius, emphasizing the importance of non-bonded interactions in determining molecular geometry [33].
Computational studies reveal that the inter-fluorine distance optimization involves a delicate balance between electronic repulsion and aromatic stabilization [5] [6]. The slight crowding of fluorine atoms contributes to the molecule's distinctive electronic properties, including the stabilization of the lowest-energy C-F σ* orbital to near the π* orbital energy level [5]. This orbital mixing, known as the perfluoro effect, influences both the absorption spectrum and photochemical reactivity of hexafluorobenzene [5].
Intermolecular interactions between hexafluorobenzene molecules are also governed by fluorine-fluorine contacts [28] [32]. Studies of benzene-hexafluorobenzene complexes demonstrate that optimal intermolecular arrangements involve careful positioning to minimize fluorine-fluorine repulsion while maximizing aromatic-aromatic interactions [28] [32]. The inter-halogen distance considerations thus influence not only intramolecular geometry but also crystal packing and intermolecular recognition patterns [34] [35] [37].
Flammable;Irritant